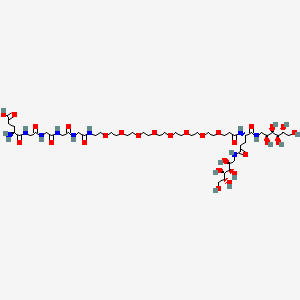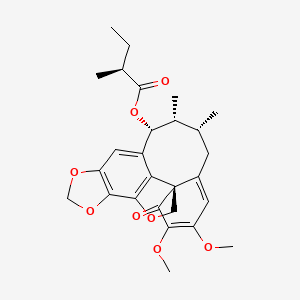
Pol (476-484), HIV-1 RT Epitope
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pol (476-484), HIV-1 RT Epitope: is a biologically active peptide derived from the reverse transcriptase enzyme of the Human Immunodeficiency Virus type 1 (HIV-1). This peptide spans the amino acid residues 476 to 484 of the polymerase protein (Pol) and is recognized as a dominant epitope restricted by the human leukocyte antigen A*0201. It plays a crucial role in the immune response against HIV-1 by being a target for cytotoxic T lymphocytes (CTLs), which are essential for controlling viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pol (476-484), HIV-1 RT Epitope typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Pol (476-484), HIV-1 RT Epitope primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products: The major product of the synthesis is the this compound itself, with a molecular weight of approximately 991.18 g/mol .
Applications De Recherche Scientifique
Pol (476-484), HIV-1 RT Epitope has several important applications in scientific research:
Immunology: It is used to study the mechanisms of HIV-1 escape from cytotoxic T lymphocytes (CTLs) and to investigate the immune response against HIV-1
Vaccine Development: The epitope is a candidate for inclusion in HIV-1 vaccine formulations due to its immunodominant properties
Virology: Researchers use this peptide to understand the processing and presentation of viral epitopes in HIV-1-infected cells
Drug Development: It serves as a model for designing inhibitors that can block the interaction between HIV-1 reverse transcriptase and CTLs
Mécanisme D'action
Pol (476-484), HIV-1 RT Epitope exerts its effects by being presented on the surface of infected cells in the context of human leukocyte antigen A*0201. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the infected cells for destruction. The peptide is processed and presented by the major histocompatibility complex (MHC) class I pathway, which is crucial for the immune surveillance of viral infections .
Comparaison Avec Des Composés Similaires
Gag (77-85), HIV-1 Epitope: Another immunodominant epitope from the HIV-1 Gag protein.
Env (120-128), HIV-1 Epitope: An epitope from the HIV-1 envelope protein.
Uniqueness: Pol (476-484), HIV-1 RT Epitope is unique due to its specific recognition by human leukocyte antigen A*0201 and its role in the immune response against HIV-1 reverse transcriptase. Unlike other epitopes, it is processed and presented in a manner that makes it a dominant target for cytotoxic T lymphocytes, making it a valuable tool for studying HIV-1 immune evasion and vaccine development .
Propriétés
Formule moléculaire |
C46H78N12O12 |
|---|---|
Poids moléculaire |
991.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H78N12O12/c1-9-27(8)36(48)43(66)54-31(19-24(2)3)41(64)52-29(13-10-11-17-47)40(63)53-30(15-16-35(60)61)45(68)58-18-12-14-33(58)42(65)57-37(25(4)5)44(67)55-32(20-28-21-49-23-51-28)39(62)50-22-34(59)56-38(26(6)7)46(69)70/h21,23-27,29-33,36-38H,9-20,22,47-48H2,1-8H3,(H,49,51)(H,50,62)(H,52,64)(H,53,63)(H,54,66)(H,55,67)(H,56,59)(H,57,65)(H,60,61)(H,69,70)/t27-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 |
Clé InChI |
WTHRVIDUTIXRTI-PQOYPMRYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


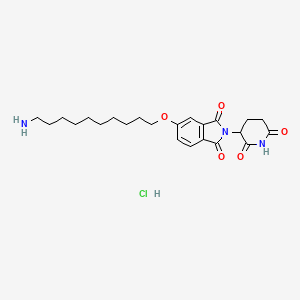
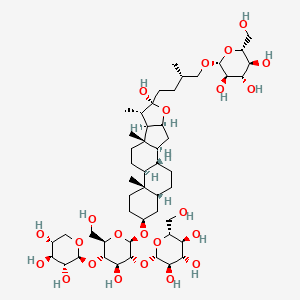
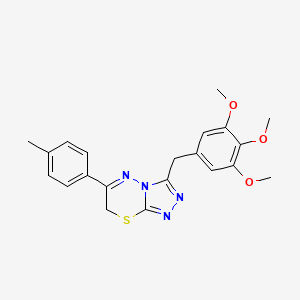

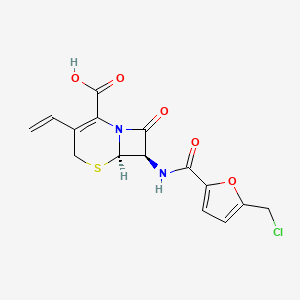

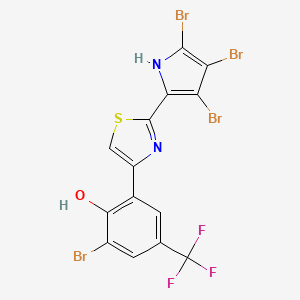

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
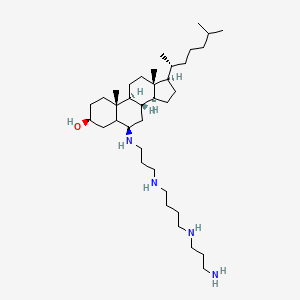

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
